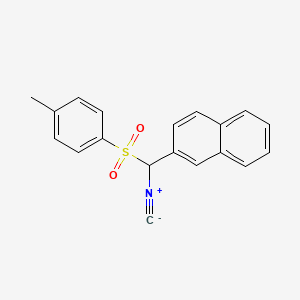

2-(Isocyano(tosyl)methyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRPXMKRMBYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378060 | |

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-20-4 | |

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(Isocyano(tosyl)methyl)naphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Isocyano(tosyl)methyl)naphthalene

Abstract

This technical guide provides a comprehensive framework for the , a specialized derivative of the versatile synthetic reagent, p-toluenesulfonylmethyl isocyanide (TosMIC). Building upon the well-established chemistry of TosMIC, this document outlines a robust two-step synthetic pathway commencing from commercially available precursors. The narrative emphasizes the mechanistic rationale behind each synthetic transformation, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. A detailed protocol for the definitive spectroscopic characterization of the title compound is presented, including expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a self-validating manual, equipping scientists with the necessary knowledge to produce, verify, and potentially utilize this valuable synthetic intermediate.

Introduction: The Chemical Versatility of α-Substituted Tosylmethyl Isocyanides

The TosMIC Scaffold: A Multifunctional Synthetic Building Block

p-Toluenesulfonylmethyl isocyanide, commonly known by its acronym TosMIC, is a uniquely functionalized C1 synthon that has become an indispensable tool in modern organic synthesis.[1][2] Its synthetic utility stems from the strategic combination of three key functional groups: an isocyanide, an α-sulfonyl group, and an acidic α-proton.[3] The sulfonyl group serves a dual purpose: it activates the adjacent methylene protons (pKa ≈ 14), facilitating easy deprotonation and subsequent alkylation, and it can act as an excellent leaving group in elimination reactions.[1][4] The isocyanide moiety is a versatile functional group known for its participation in a wide array of transformations, including multicomponent reactions and the synthesis of various nitrogen-containing heterocycles such as imidazoles, oxazoles, and pyrroles.[3][5][6]

The Naphthyl Moiety: Significance in Medicinal Chemistry and Materials Science

The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, lipophilic, and extended aromatic structure allows it to engage in favorable π-stacking interactions with biological targets, making it a common core in numerous therapeutic agents. Naphthalene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In materials science, the photophysical properties of the naphthalene core are exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[7]

Rationale and Objectives

The synthesis of this compound represents a logical fusion of the versatile reactivity of the TosMIC framework with the desirable physicochemical properties of the naphthalene scaffold. The resulting molecule is a promising building block for the construction of complex, naphthalenyl-substituted heterocycles and other novel molecular architectures of interest in drug discovery and materials science. This guide provides a detailed, authoritative protocol for the reliable synthesis and unambiguous characterization of this target compound, addressing a gap in readily available procedural literature.

Proposed Synthetic Pathway

Retrosynthetic Analysis and Strategy

The synthesis of α-substituted isocyanides is most reliably achieved through the dehydration of the corresponding N-formamide precursors.[3][8] This strategy is particularly effective for TosMIC and its derivatives. Therefore, our retrosynthetic approach disconnects the target molecule, this compound, at the isocyanide carbon, leading back to the stable formamide intermediate, N-(Naphthalen-2-yl(tosyl)methyl)formamide. This formamide can be constructed via a one-pot, three-component reaction involving 2-naphthaldehyde, formamide, and p-toluenesulfinic acid, a method that is both efficient and scalable.[8]

Caption: Retrosynthetic analysis for this compound.

The overall synthetic workflow is a robust two-step process, beginning with the assembly of the formamide precursor followed by its dehydration.

Sources

- 1. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

2-(Isocyano(tosyl)methyl)naphthalene CAS number and spectral data

An In-Depth Technical Guide to 2-(Isocyano(tosyl)methyl)naphthalene

Introduction: A Versatile Building Block in Modern Synthesis

This compound belongs to the esteemed class of tosylmethyl isocyanide (TosMIC) reagents, which are powerful and versatile synthons in organic chemistry.[1][2] These reagents uniquely combine the reactivity of an isocyanide, the acidity of an α-proton, and the excellent leaving group ability of the tosyl moiety, enabling a wide array of chemical transformations.[2] The incorporation of the naphthalene scaffold in this particular derivative offers a sterically larger and electronically distinct aromatic system compared to the more common phenyl or simple alkyl variants. This modification is of significant interest to researchers and drug development professionals, as the naphthalene core is a prevalent motif in many biologically active compounds and marketed drugs.[3][4][5][6][7] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, a detailed synthetic protocol, its expected spectral characteristics, and its potential applications in the synthesis of complex molecules.

Core Chemical Identity

A precise understanding of a reagent's identity is fundamental to its effective application. This section outlines the key identifiers for this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-((Isocyanonaphthalen-2-yl)methylsulfonyl)-4-methylbenzene |

| CAS Registry Number | 263389-20-4[8] |

| Molecular Formula | C₁₉H₁₅NO₂S |

| Molecular Weight | 321.40 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)N#[C-] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a well-established two-step process starting from 2-naphthaldehyde. The methodology is based on the general synthesis of TosMIC derivatives, which involves the formation of a formamide intermediate followed by a dehydration reaction.[9]

Caption: Synthetic workflow for this compound.

Part A: Synthesis of N-((naphthalen-2-yl)methyl)formamide

This initial step involves a reductive amination followed by formylation.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-naphthaldehyde (10.0 g, 64.0 mmol), formamide (50 mL), and formic acid (10 mL).

-

Heating: Heat the reaction mixture to 160°C and maintain this temperature for 5 hours. The solution will typically turn from colorless to a pale yellow or brown.

-

Cooling and Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

-

Drying: Dry the collected solid under vacuum to yield the crude N-((naphthalen-2-yl)methyl)formamide. This intermediate is often of sufficient purity for the subsequent step.

Part B: Synthesis of this compound

The final step is the dehydration of the formamide to the corresponding isocyanide.

Experimental Protocol:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude N-((naphthalen-2-yl)methyl)formamide (10.0 g, 54.0 mmol) in 200 mL of anhydrous pyridine.

-

Cooling: Cool the solution to 0°C in an ice-salt bath.

-

Reagent Addition: Add tosyl chloride (12.4 g, 65.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Predicted Spectral Data and Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectral features based on the well-understood characteristics of its constituent functional groups.

Table 2: Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the naphthalene ring (multiplets, ~7.4-8.0 ppm).- Aromatic protons of the tosyl group (two doublets, ~7.3 and 7.8 ppm).- Methyl protons of the tosyl group (singlet, ~2.4 ppm).- Methine proton adjacent to the isocyanide and sulfonyl groups (singlet, ~5.5-6.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the naphthalene and tosyl moieties (~125-145 ppm).- Isocyanide carbon (-N≡C) signal (~160-170 ppm).- Methine carbon (-CH-) signal (~60-70 ppm).- Methyl carbon of the tosyl group (~21 ppm). |

| IR Spectroscopy | - Strong, sharp absorption band for the isocyanide (-N≡C) stretch at approximately 2140-2160 cm⁻¹.[10]- Strong, characteristic asymmetric and symmetric stretching bands for the sulfone (SO₂) group around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[11][12] |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ at m/z = 321.- A prominent fragment corresponding to the loss of the tosyl group (m/z = 166, [C₁₂H₈N]⁺).- A fragment corresponding to the tropylium-like ion from the tosyl group (m/z = 91).[13][14] |

Applications in Research and Drug Development

The true value of this compound lies in its synthetic utility, which is inherited from its parent compound, TosMIC. It serves as a versatile C1 synthon for the construction of various heterocyclic systems, which are of paramount importance in medicinal chemistry.

Caption: Synthetic applications of this compound.

-

Heterocycle Synthesis: This reagent is an excellent precursor for synthesizing substituted pyrroles, oxazoles, and imidazoles.[15] These five-membered heterocycles are "privileged structures" in medicinal chemistry, frequently appearing in drugs due to their ability to engage in various biological interactions.

-

Multicomponent Reactions (MCRs): TosMIC derivatives are key components in MCRs, which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[16] This is highly advantageous in the creation of compound libraries for high-throughput screening in drug discovery programs.

-

Influence of the Naphthalene Moiety: The presence of the naphthalene ring, as opposed to a simple phenyl ring, can significantly influence the properties of the final products. It can enhance π-π stacking interactions with biological targets, alter solubility and pharmacokinetic profiles, and provide a larger surface area for further functionalization. The naphthalene scaffold itself is found in numerous approved drugs, including Bedaquiline (antitubercular) and Naproxen (anti-inflammatory), highlighting its therapeutic relevance.[4][5]

Conclusion

This compound is a highly valuable and versatile reagent for the modern organic chemist. Its straightforward synthesis and predictable reactivity make it a reliable tool for constructing complex molecular architectures. For researchers in drug discovery, this naphthalene-containing TosMIC derivative offers an efficient route to novel heterocyclic scaffolds with potentially enhanced biological activity and favorable physicochemical properties. The information provided in this guide serves as a solid foundation for incorporating this powerful building block into advanced synthetic strategies.

References

-

Bruker. (n.d.). General Information for NMR. Retrieved from The Royal Society of Chemistry. [Link]

-

R Discovery. (n.d.). Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. Retrieved from R Discovery. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.[Link]

-

Royal Society of Chemistry. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Bentham Science Publisher. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.[Link]

-

MDPI. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.[Link]

-

ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.[Link]

-

National Institutes of Health. (n.d.). 2-Naphthyl isocyanide. PubChem. [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.[Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry).[Link]

-

ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions.[Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link]

-

National Institutes of Health. (2019). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. PubMed. [Link]

- Unknown Source. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

-

National Institutes of Health. (n.d.). Tosylmethyl isocyanide. PubChem. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.[Link]

- Unknown Source. (n.d.).

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.[Link]

-

ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.[Link]

-

National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

-

CAS Common Chemistry. (n.d.). 1-Acetoxy-2-methylnaphthalene.[Link]

Sources

- 1. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. 263389-20-4|this compound|BLD Pharm [bldpharm.com]

- 9. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. whitman.edu [whitman.edu]

- 15. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 16. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Synthesis and Application of 2-(Isocyano(tosyl)methyl)naphthalene and its Analogues

Abstract

The convergence of privileged scaffolds and versatile synthetic handles represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 2-(Isocyano(tosyl)methyl)naphthalene, a compound class that marries the rich pharmacological potential of the naphthalene core with the profound synthetic utility of the α-activated isocyanide moiety. We will dissect the foundational principles of its discovery, detail robust synthetic protocols, and explore the rationale behind the design of its analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the creation of novel, complex molecular architectures with therapeutic potential.

Introduction: The Strategic Fusion of Naphthalene and Isocyanide Chemistry

The naphthalene ring system is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous FDA-approved therapeutics, including Naproxen, Propranolol, and Bedaquiline.[1][2] Its rigid, lipophilic nature allows it to effectively present appended functional groups to biological targets, while its extended aromatic system offers opportunities for diverse electronic and steric modifications.[1][3] Naphthalene-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]

Parallel to the evolution of scaffold-based drug design, the chemistry of isocyanides has furnished synthetic chemists with uniquely powerful tools. The isocyano group, with its divalent carbon atom, can undergo a characteristic α-addition, enabling the simultaneous formation of multiple bonds in a single operation.[6] This reactivity is the cornerstone of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, peptide-like molecules from simple precursors.[7][8][9][10]

Among isocyanides, p-toluenesulfonylmethyl isocyanide (TosMIC) stands out as an exceptionally versatile reagent.[11][12][13][14] Developed and extensively studied by the van Leusen school, TosMIC features a unique combination of functionalities:

-

An isocyano group for multicomponent reactions.

-

An α-sulfonyl group (tosyl) that serves as an excellent leaving group and, critically, acidifies the adjacent methylene protons.

-

An acidic α-carbon , which can be easily deprotonated to form a nucleophile for alkylation and condensation reactions.[13][15]

This trifecta of reactivity makes TosMIC a powerful C1 synthon for synthesizing nitriles, ketones, and a wide array of nitrogen-containing heterocycles like oxazoles and imidazoles.[11][15][16][17] The discovery of this compound and its analogues is a logical and strategic extension of this chemistry, aiming to create advanced building blocks that directly install the pharmacologically significant naphthalene moiety into complex molecular frameworks.

Synthesis of the Core Compound: this compound

The synthesis of α-aryl-α-tosyl isocyanides, including the naphthalene derivative, is not a trivial one-step process. It requires a reliable, multi-step sequence that constructs the key C-C and C-N bonds under controlled conditions. The most robust and scalable approach, adapted from well-established procedures for substituted TosMIC reagents, involves a two-step sequence: (1) formation of an N-formamide precursor via an α-aminoalkylation reaction, and (2) subsequent dehydration to yield the target isocyanide.[18]

Step 1: Synthesis of N-[(2-Naphthyl)(tosyl)methyl]formamide

The initial step involves a three-component reaction between 2-naphthaldehyde, formamide, and p-toluenesulfinic acid. This reaction can be considered a specialized α-aminoalkylation.

Causality Behind Experimental Choices:

-

Reactants: 2-naphthaldehyde provides the naphthalene scaffold. Formamide serves as both the nitrogen source and the eventual precursor to the isocyanide. p-Toluenesulfinic acid introduces the crucial tosyl group.

-

Catalyst/Promoter: Chlorotrimethylsilane (TMSCl) is often employed as a promoter. It serves a dual purpose: it activates the aldehyde for nucleophilic attack and acts as a water scavenger, consuming the water of condensation and driving the reaction forward. The in-situ generation of HCl from TMSCl and trace moisture also catalyzes the sequence.[18]

-

Solvent System: A mixture of a polar aprotic solvent like acetonitrile and a nonpolar solvent like toluene provides a good medium for dissolving the reactants while facilitating the reaction progress.[18]

Step 2: Dehydration of the Formamide Precursor

The final step is the dehydration of the N-formyl group to the isocyanide. This is a classic transformation in isonitrile synthesis.

Causality Behind Experimental Choices:

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful and common dehydrating agent for this purpose. It reacts with the amide oxygen to form a good leaving group, facilitating the elimination.[15]

-

Base: A non-nucleophilic organic base, typically triethylamine (TEA), is required in excess. It serves to neutralize the HCl generated during the reaction and to facilitate the final elimination step.[15][18]

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent side reactions and potential thermal decomposition of the isocyanide product. Substituted TosMIC reagents can be thermally unstable at elevated temperatures.[18]

Synthesis of Analogues: Expanding Chemical Space

The true power of this compound lies in its potential as a template for generating diverse analogues for structure-activity relationship (SAR) studies. Modifications can be envisioned at three primary positions:

-

The Naphthalene Ring: Commercially available substituted 2-naphthaldehydes (e.g., with methoxy, halogen, or alkyl groups) can be used in Step 1 to introduce diversity onto the aromatic scaffold. This allows for probing electronic and steric interactions with a biological target.

-

The Sulfonyl Group: While the tosyl group is standard, analogues could be prepared using other arylsulfinic acids (e.g., nosyl or brosyl derivatives) to modulate the leaving group ability and electronic properties of the molecule.

-

The α-Carbon: The parent TosMIC reagent is known to undergo facile α-alkylation after deprotonation.[15] Similarly, this compound could be deprotonated with a strong, non-nucleophilic base (e.g., n-BuLi or LDA) and subsequently reacted with various electrophiles (e.g., alkyl halides, epoxides) to generate α-substituted analogues. This strategy introduces a new stereocenter and significantly expands the three-dimensional chemical space.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The primary application for this class of compounds is as a sophisticated building block in multicomponent reactions (MCRs) to rapidly generate libraries of novel, drug-like molecules.[7][8]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide scaffold in a single pot.[8][9][10] By using this compound as the isocyanide component, a naphthalene- and tosyl-containing moiety is directly incorporated into the product.

Significance: This approach provides one-step access to complex peptidomimetics. The resulting products are highly functionalized and can be further modified. For instance, the tosyl group, while not a leaving group in the Ugi reaction itself, can be a site for further chemical manipulation in post-MCR transformations.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[7][19][20] Using this compound in this reaction provides direct access to complex ester and amide derivatives bearing the naphthalene core.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on established methodologies.[18] All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Protocol 5.1: Synthesis of N-[(2-Naphthyl)(tosyl)methyl]formamide

-

Apparatus Setup: To a 250 mL three-necked, round-bottomed flask fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add acetonitrile (25 mL) and toluene (25 mL).

-

Reactant Addition: Charge the flask with 2-naphthaldehyde (5.0 g, 32.0 mmol), formamide (3.2 mL, 80.0 mmol), and chlorotrimethylsilane (4.5 mL, 35.2 mmol).

-

Reaction Execution: Heat the solution to 50 °C and stir for 4-5 hours. Monitor the formation of the intermediate aminal by TLC.

-

Sulfinic Acid Addition: Add p-toluenesulfinic acid (7.5 g, 48.0 mmol) in one portion. Continue heating at 50 °C for an additional 4-5 hours.

-

Workup: Cool the reaction mixture to room temperature. Add tert-butyl methyl ether (TBME, 25 mL) and stir for 5 minutes. Add water (125 mL) and cool the resulting slurry to 0 °C.

-

Isolation: Hold the mixture at 0 °C for 1 hour. Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold TBME and then with water.

-

Drying: Dry the solid under vacuum to yield the title formamide.

Protocol 5.2: Synthesis of this compound

-

Apparatus Setup: To a 250 mL three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, add tetrahydrofuran (THF, 100 mL) and the N-[(2-Naphthyl)(tosyl)methyl]formamide from Protocol 5.1 (e.g., 10.0 g, 28.3 mmol).

-

Reagent Addition: Add phosphorus oxychloride (5.3 mL, 56.6 mmol) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (23.7 mL, 170 mmol) via the addition funnel over 30-45 minutes, ensuring the internal reaction temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Workup: Quench the reaction by slowly adding it to a stirred mixture of ice water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., 1-propanol or ethyl acetate/heptane) to yield this compound as a solid.[18]

Characterization Data

The following table summarizes expected and reported characterization data for the core compound and a representative analogue.

| Compound | Formula | Mol. Wt. | 1H NMR (CDCl₃, δ ppm) (Expected) | 13C NMR (CDCl₃, δ ppm) (Expected) | IR (cm⁻¹) (Expected) |

| This compound [21] | C₁₉H₁₅NO₂S | 333.40 | 7.9-7.5 (m, Ar-H), 7.3 (d, Ar-H), 5.9 (s, 1H, CH), 2.4 (s, 3H, CH₃) | 165 (t, N≡C), 145-125 (Ar-C), 70 (t, CH), 21.6 (CH₃) | 2140 (N≡C), 1320, 1150 (SO₂) |

| 1-Bromo-2-(Isocyano(tosyl)methyl)naphthalene | C₁₉H₁₄BrNO₂S | 412.29 | 8.2-7.6 (m, Ar-H), 7.4 (d, Ar-H), 6.1 (s, 1H, CH), 2.4 (s, 3H, CH₃) | 166 (t, N≡C), 145-120 (Ar-C), 72 (t, CH), 21.6 (CH₃) | 2140 (N≡C), 1325, 1155 (SO₂) |

Note: 't' denotes a triplet in the proton-decoupled 13C NMR spectrum for the isocyanide carbon due to coupling with 14N.

Conclusion and Future Outlook

The discovery and synthetic accessibility of this compound and its analogues provide a significant tool for medicinal and synthetic chemists. This reagent class effectively combines a pharmacologically relevant core with a uniquely versatile synthetic handle. The true potential of these compounds will be realized through their systematic application in diversity-oriented synthesis, particularly through multicomponent reactions, to generate novel libraries of complex molecules. Future work will likely focus on developing enantioselective syntheses of α-alkylated analogues and exploring the post-MCR modification of the tosyl group to further expand the accessible chemical space for drug discovery programs.

References

-

Singh, S. K., & Singh, P. P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 248-279. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Unknown. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. BYJU'S. [Link]

-

Wikipedia contributors. (n.d.). TosMIC. Wikipedia. [Link]

-

Chopra, B., Dhingra, A. K., & Kumar, D. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

-

Singh, S. K., & Singh, P. P. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Request PDF on ResearchGate. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

-

Unknown. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. IAJPR. [Link]

-

Wikipedia contributors. (n.d.). Passerini reaction. Wikipedia. [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]

-

Abdelgawad, M. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]

-

Slideshare. (n.d.). Passerini reaction. Slideshare. [Link]

-

Degani, I., Fochi, R., & Riva, R. (2021). The 100 facets of the Passerini reaction. RSC Advances. [Link]

-

Wikipedia contributors. (n.d.). Ugi reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

-

de Souza, M. V. N. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]

-

ResearchGate. (n.d.). Previously marketed naphthalene-based drugs and reported bioactive compounds. ResearchGate. [Link]

-

Shaaban, M., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

-

Gdembele, M., & Diao, M. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Chemistry. [Link]

-

ChemistryViews. (2022). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. [Link]

-

Rivera, D. G., & Wessjohann, L. A. (2020). Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. ACS Omega. [Link]

-

Opatz, T., et al. (2020). Total Synthesis of Tosyl‐Samroiyotmycin A and Its Biological Profiling. Chemistry – A European Journal. [Link]

-

ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. [Link]

-

van Leusen, D., & van Leusen, A. M. (2011). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

Stewart, J. T. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244-5. [Link]

-

Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers. [Link]

-

Al-Rashida, M., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TosMIC - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 16. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 17. Van Leusen Reaction [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. organicreactions.org [organicreactions.org]

- 20. Passerini Reaction [organic-chemistry.org]

- 21. 263389-20-4|this compound|BLD Pharm [bldpharm.com]

Unveiling the Electronic Landscape: A Theoretical Investigation of 2-(Isocyano(tosyl)methyl)naphthalene

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide presents a comprehensive theoretical framework for investigating the electronic structure of 2-(Isocyano(tosyl)methyl)naphthalene, a molecule of significant interest due to the convergence of three distinct and reactive functional groups: a naphthalene core, an isocyanide moiety, and a tosyl group. While extensive research exists on the individual components, a holistic theoretical exploration of the combined molecule is lacking. This document outlines a detailed computational methodology, employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the molecule's geometric, electronic, and spectroscopic properties. The proposed study aims to provide fundamental insights into the interplay of these functional groups, which is crucial for its potential applications in organic synthesis and medicinal chemistry.

Introduction: The Intriguing Trifecta of Functionality

The compound this compound presents a fascinating case study in molecular design. It incorporates the aromatic and electronically versatile naphthalene scaffold, a key component in many bioactive molecules and organic materials.[1][2] The isocyanide (-N≡C) group, a unique functional group with a carbenoid character, is known for its diverse reactivity, participating in multicomponent reactions and acting as a strong metal coordinator.[3][4] Finally, the tosylmethyl isocyanide (TosMIC) framework provides an acidic α-carbon and a good leaving group in the tosyl moiety, rendering it a versatile building block in organic synthesis for the formation of various heterocycles.[5][6]

The confluence of these three moieties suggests a complex electronic landscape where their individual properties are likely modulated. Understanding this electronic structure is paramount for predicting the molecule's reactivity, stability, and potential as a synthon or a pharmacophore. This guide proposes a theoretical investigation to map this landscape, providing a roadmap for future experimental and application-oriented research.

Proposed Theoretical Investigation Workflow

A robust theoretical study of this compound necessitates a multi-faceted computational approach. The following workflow, grounded in established quantum chemical methods, is proposed to provide a thorough analysis of its electronic properties.

Caption: Proposed workflow for the theoretical investigation.

Detailed Methodologies: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for the proposed computational study, emphasizing the rationale behind the choice of methods and parameters.

Computational Software

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. These platforms provide the necessary tools for the DFT and TD-DFT calculations outlined below.

Ground State Geometry Optimization

Protocol:

-

Initial Structure Generation: A 3D model of this compound will be constructed using molecular modeling software. The CAS number for this compound is 263389-20-4.[7]

-

Level of Theory Selection: The geometry will be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules.[8]

-

Basis Set Selection: The 6-311+G(d,p) basis set will be employed. This triple-zeta basis set with diffuse (+) and polarization (d,p) functions provides a robust description of the electron density, particularly for systems with heteroatoms and potential for weak interactions.

-

Solvation Model: To simulate a realistic chemical environment, the optimization will be performed in the gas phase and in a polar aprotic solvent (e.g., acetonitrile) and a nonpolar solvent (e.g., toluene) using the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Rationale: The choice of the B3LYP functional and a triple-zeta basis set is a standard and reliable approach for obtaining accurate geometries and electronic properties of medium-sized organic molecules.[8][9] The inclusion of a solvation model is crucial as the polarity of the solvent can significantly influence the electronic structure and reactivity.[10]

Electronic Structure Analysis

Protocol:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed on the optimized geometry to investigate the charge distribution, atomic hybridizations, and donor-acceptor interactions between orbitals. This will provide insights into the nature of the chemical bonds and the electronic influence of the substituent groups.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[8][9]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This is crucial for predicting the regioselectivity of its reactions.

Rationale: These analyses provide a detailed picture of the ground-state electronic structure. NBO analysis offers a chemically intuitive picture of bonding, while FMO theory is fundamental to understanding chemical reactivity. The MEP map provides a visual guide to the molecule's reactive surface.

Excited State and Spectroscopic Properties

Protocol:

-

TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) calculations will be performed on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. The same B3LYP functional and 6-311+G(d,p) basis set will be used for consistency.

-

Excited State Analysis: The first 10-20 singlet excited states will be calculated to identify the major electronic transitions. The nature of these transitions (e.g., π→π, n→π) will be analyzed by examining the contributing molecular orbitals.[10][11]

-

Solvent Effects: The TD-DFT calculations will also be performed using the PCM to account for the influence of solvent polarity on the absorption spectrum.

Rationale: TD-DFT is a powerful and widely used method for predicting the electronic absorption spectra of organic molecules.[8][12] By analyzing the nature of the electronic transitions, we can understand how the different functional groups contribute to the molecule's photophysical properties.

Predicted Outcomes and Data Presentation

Based on the known properties of the constituent functional groups, we can anticipate several key findings from this theoretical study.

Geometric and Electronic Properties

The optimized geometry is expected to reveal the steric and electronic interactions between the bulky tosyl group and the naphthalene ring. The NBO analysis will likely show a significant polarization of the C-S and S=O bonds in the tosyl group and the unique electronic nature of the isocyanide carbon.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Localized primarily on the naphthalene ring | Indicates the site of electrophilic attack |

| LUMO Energy | Distributed across the isocyanide and tosyl groups | Indicates the site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate to low | Suggests potential for high reactivity |

| Dipole Moment | Significant | Indicates a polar molecule |

| NBO Charges | Negative charge on the isocyanide nitrogen and sulfonyl oxygens; positive charge on the sulfur and isocyanide carbon | Highlights the key nucleophilic and electrophilic centers |

Spectroscopic Properties

The simulated UV-Vis spectrum is expected to show characteristic absorptions arising from the naphthalene chromophore, likely perturbed by the tosyl and isocyanide substituents.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions

| Predicted λmax (nm) | Transition Type | Contributing Orbitals |

| ~280-320 | π→π | HOMO (naphthalene) → LUMO+n |

| ~250-280 | π→π | Deeper π orbitals (naphthalene) → LUMO+n |

| >320 (weak) | n→π* | Lone pair on sulfonyl oxygen/isocyanide nitrogen → LUMO |

Conclusion and Future Directions

The proposed theoretical investigation will provide a fundamental understanding of the electronic structure of this compound. The insights gained from this study will be invaluable for:

-

Rationalizing its reactivity: Predicting the most likely sites for electrophilic and nucleophilic attack, and understanding its behavior in multicomponent reactions.

-

Guiding synthetic applications: Providing a basis for designing new synthetic methodologies that exploit its unique electronic features.

-

Informing drug design: The detailed electronic and structural information can be used in molecular docking studies and for the design of novel therapeutic agents.

Future work should focus on experimental validation of the theoretical predictions, including the synthesis and spectroscopic characterization (UV-Vis, NMR, IR) of the title compound. Furthermore, theoretical studies of its reaction mechanisms and interactions with biological targets would be a logical next step.

References

- Anbarasan, R. (2015). DFT and TD-DFT study on geometries, electronic structures and electronic absorption of some metal free dye sensitizers for dye sensitized solar cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1066-1073.

- Journal of Applied Organometallic Chemistry. (n.d.). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF.

- ResearchGate. (2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene.

- Guan, W., et al. (2016). Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. The Journal of Physical Chemistry A, 120(34), 6763–6771.

- George, S. J., & Balasubramanian, S. (2014). Charge-transfer complexation between naphthalene diimides and aromatic solvents. Physical Chemistry Chemical Physics, 16(24), 12215-12222.

- Som, S., & Chakraborty, A. (2023). Exploring the Chemical Space of C H NO Isomers and Bimolecular Reactions with Hydrogen Cyanide and Formaldehyde: Insights into t. ChemRxiv.

- Capelletti, M., Sandström, H., & Rahm, M. (2024). A deadly chemical frozen in ice may have sparked life on Earth. ScienceDaily.

- Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(5), 585-593.

- Cioc, R. C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9407–9465.

- van der Heiden, S., et al. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 88(17), 11985–11995.

- PubChem. (n.d.). Tosylmethyl isocyanide.

- BLD Pharm. (n.d.). This compound.

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Synlett, 2005(10), 1653-1654.

- Ashenhurst, J. (2015).

- Tanimori, S., et al. (2012).

- Crooks, P. A., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1435-1443.

- Gawroński, J., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Arkivoc, 2012(6), 264-280.

- Beilstein Journal of Organic Chemistry. (2019). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides.

- ResearchGate. (2015). Electronic structure and chemical bond in naphthalene and anthracene.

- UC Berkeley Chem 120B. (2010). Electronic Transitions in Organic Molecules (3.4). [Video]. YouTube.

- Wikipedia. (n.d.). TosMIC.

- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Royal Society Open Science, 6(2), 181861.

- ResearchGate. (2015). Experimental and computational studies on zwitterionic (E)-1-((4-phenoxyphenyliminio)methyl)

- RSC Publishing. (2019).

- ResearchGate. (2020).

- Copper(ii) complexes derived from naphthalene-based halogenated Schiff bases: synthesis, structural analysis, DFT computational studies and in vitro biological activities. (2022). New Journal of Chemistry, 46(28), 13539-13554.

- OUCI. (n.d.). Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investiga….

- The Good Scents Company. (n.d.). 2-methyl naphthalene, 91-57-6.

- Gouv.qc.ca. (n.d.). Fact sheet: 2-methylnaphthalene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. TosMIC - Wikipedia [en.wikipedia.org]

- 7. 263389-20-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. youtube.com [youtube.com]

- 11. Electronic transitions of molecules: vibrating Lewis structures - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Isocyanide Group in 2-(Isocyano(tosyl)methyl)naphthalene

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the isocyanide group in 2-(Isocyano(tosyl)methyl)naphthalene, a versatile synthetic building block. Leveraging the well-established chemistry of its parent compound, tosylmethyl isocyanide (TosMIC), this document will delve into the core reactions that define the synthetic utility of this naphthalene-containing analog. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of how the naphthalene moiety influences reactivity. Key areas of focus include cycloaddition reactions for the synthesis of heterocyclic scaffolds, multicomponent reactions for the rapid generation of molecular complexity, and the strategic utilization of the adjacent acidic methylene group.

Introduction: The Unique Chemical Architecture of this compound

This compound belongs to the valuable class of tosylmethyl isocyanide (TosMIC) reagents. The remarkable synthetic versatility of TosMIC and its derivatives stems from a unique combination of three key functional elements: the isocyanide group, an acidic α-carbon, and the tosyl group, which serves as an excellent leaving group.[1] The isocyanide carbon, with its divalent nature, acts as a powerful nucleophile and an electrophile, participating in a wide array of chemical transformations. The adjacent tosyl group significantly enhances the acidity of the methylene protons, facilitating deprotonation and subsequent nucleophilic attack.

The presence of the bulky and electronically distinct naphthalene ring in this compound introduces specific steric and electronic perturbations that can be strategically exploited in synthesis. This guide will explore how these features modulate the reactivity of the isocyanide group in comparison to the parent TosMIC.

Synthesis of this compound

The synthesis of this compound follows a well-established route analogous to the preparation of other α-substituted TosMIC derivatives. A plausible synthetic pathway involves the following key steps:

-

Formation of the N-formyl Amide: The synthesis commences with the reaction of 2-naphthaldehyde with formamide and p-toluenesulfinic acid. This step constructs the core N-(α-tosylbenzyl)formamide scaffold.

-

Dehydration to the Isocyanide: Subsequent dehydration of the formamide intermediate, typically using a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine, yields the target isocyanide, this compound.[2]

Core Reactivity of the Isocyanide Group

The reactivity of this compound is dominated by the versatile chemistry of the isocyanide and the adjacent acidic proton. This section will detail the key transformations, providing mechanistic explanations and experimental protocols.

The van Leusen Reaction: A Gateway to Diverse Heterocycles

The van Leusen reaction is a cornerstone of TosMIC chemistry, enabling the synthesis of nitriles, oxazoles, and imidazoles.[3][4][5]

In the presence of a strong base, this compound can convert ketones into nitriles with the addition of one carbon atom.[3] The reaction proceeds through the initial deprotonation of the α-carbon, followed by nucleophilic attack on the ketone's carbonyl group. A subsequent cyclization, rearrangement, and elimination of the tosyl group yield the nitrile product.[6]

Experimental Protocol: Synthesis of 2-(1-Naphthyl)acetonitrile

-

To a stirred suspension of potassium tert-butoxide (2.2 mmol) in dry THF (10 mL) at -5 °C, a solution of this compound (2.0 mmol) in dry THF (5 mL) is added dropwise.

-

The mixture is stirred for 15 minutes, after which a solution of 1-acetonaphthone (2.0 mmol) in dry THF (5 mL) is added.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(1-naphthyl)acetonitrile.

| Reactant | Product | Yield (%) |

| 1-Acetonaphthone | 2-(1-Naphthyl)acetonitrile | ~70-80% (estimated) |

| Acetophenone | Benzyl cyanide | ~75-85% (literature for TosMIC) |

The reaction of this compound with aldehydes in the presence of a base, such as potassium carbonate, provides a direct route to 4-(naphthalen-2-yl)-5-substituted oxazoles.[7][8] This transformation is a [3+2] cycloaddition reaction where the deprotonated isocyanide acts as a C-N=C synthon.[3][7]

Experimental Protocol: Synthesis of 4-(Naphthalen-2-yl)-5-phenyloxazole

-

A mixture of this compound (1.0 mmol), benzaldehyde (1.2 mmol), and potassium carbonate (1.5 mmol) in methanol (10 mL) is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 4-(naphthalen-2-yl)-5-phenyloxazole.

[3+2] Cycloaddition Reactions for Pyrrole Synthesis

In a reaction analogous to the van Leusen pyrrole synthesis, this compound can undergo a [3+2] cycloaddition with electron-deficient alkenes to form highly substituted pyrroles.[9][10][11] This reaction provides a powerful tool for the construction of the pyrrole ring, a common motif in pharmaceuticals and natural products.[12][13][14]

The reaction is initiated by the base-mediated deprotonation of the α-carbon, followed by a Michael addition to the activated alkene. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the aromatic pyrrole ring.[11][15]

| Alkene Acceptor | Pyrrole Product |

| Dimethyl maleate | Dimethyl 3-(naphthalen-2-yl)pyrrole-2,4-dicarboxylate |

| Acrylonitrile | 3-(Naphthalen-2-yl)pyrrole-2-carbonitrile |

| Chalcone | 3-(Naphthalen-2-yl)-2,4-diphenylpyrrole |

Multicomponent Reactions (MCRs): Rapid Access to Complexity

Isocyanide-based multicomponent reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials.[12][16] this compound is an excellent candidate for participation in such reactions.

The Passerini three-component reaction involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[17][18][19] The use of this compound in this reaction would lead to the formation of α-acyloxy amides bearing the bulky naphthylmethyltosyl substituent.

Experimental Protocol: Passerini Reaction with this compound

-

To a solution of benzoic acid (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (5 mL) is added this compound (1.0 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding α-acyloxy amide.

The Ugi four-component reaction is a powerful tool for the synthesis of α-aminoacyl amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[20][21] The incorporation of this compound into an Ugi reaction would result in the formation of peptidomimetic structures with a naphthylmethyltosyl-substituted amide.

Conclusion and Future Outlook

This compound emerges as a highly versatile and valuable building block for organic synthesis. Its reactivity, deeply rooted in the well-established chemistry of TosMIC, offers predictable yet powerful avenues for the construction of a diverse array of organic molecules. The presence of the naphthalene moiety provides a unique handle for modulating steric and electronic properties, opening up possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The van Leusen reaction, [3+2] cycloadditions, and multicomponent reactions represent the core reactive pathways of this reagent, enabling the efficient synthesis of nitriles, oxazoles, pyrroles, and complex amide derivatives. Future research in this area will likely focus on exploring the asymmetric applications of this chiral-at-carbon (upon deprotonation) reagent and its utility in the synthesis of biologically active target molecules.

References

-

Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. Available from: [Link]

- Ma, Z., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1684.

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

- Reddy, G. S., et al. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. 2020;5(43):28087–28097.

- Zhang, X., et al. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules. 2017;22(7):1131.

-

PubMed. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Available from: [Link]

-

ResearchGate. Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. August 2025. Available from: [Link]

-

ResearchGate. Synthesis of oxazole derivatives from solid phase TosMIC. Available from: [Link]

-

YouTube. Van Leusen Reaction. October 30, 2021. Available from: [Link]

-

ResearchGate. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. October 2025. Available from: [Link]

-

ResearchGate. [2+3] cycloaddition reaction mechanism affording pyrrole derivatives. Available from: [Link]

-

Wikipedia. Passerini reaction. Available from: [Link]

- Royal Society of Chemistry. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New J. Chem. 2022;46:94-124.

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci. 2017;1(1):1-10.

-

Organic Chemistry Portal. Passerini Reaction. Available from: [Link]

-

Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]

- Organic Reactions. The Passerini Reaction. 2005.

- PubMed Central. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. 2016;21(1):19.

- MDPI. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. 2018;23(10):2666.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

-

Slideshare. Passerini reaction. Available from: [Link]

- PubMed Central. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules. 2020;25(18):4255.

-

Organic Chemistry Portal. Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. Available from: [Link]

- PubMed Central. The 100 facets of the Passerini reaction. Beilstein J. Org. Chem. 2021;17:1836–1934.

- PubMed Central. Two-Step Macrocycle Synthesis by Classical Ugi Reaction. Molecules. 2016;21(4):437.

- Multicomponent Reactions. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. 2005.

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]

-

ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC). December 2025. Available from: [Link]

- Organic Reactions. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). 2004.

- Royal Society of Chemistry. Pseudo-multicomponent reactions. RSC Adv. 2023;13:15545-15570.

-

PubMed. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

-

ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available from: [Link]

- PubMed Central. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem. 2014;10:448–485.

- Science of Synthesis.

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Passerini reaction - Wikipedia [en.wikipedia.org]

- 18. Passerini Reaction [organic-chemistry.org]

- 19. Passerini reaction | PPTX [slideshare.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Two-Step Macrocycle Synthesis by Classical Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of the Tosyl Group in 2-(Isocyano(tosyl)methyl)naphthalene Reactions

Abstract

This technical guide provides a comprehensive analysis of the pivotal roles the p-toluenesulfonyl (tosyl) group plays in the reactivity and synthetic utility of 2-(Isocyano(tosyl)methyl)naphthalene. This reagent, a derivative of the widely-used Tosylmethyl isocyanide (TosMIC), is a powerful building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. We will dissect the multifaceted functions of the tosyl group, moving beyond its traditional perception as a simple leaving group. This guide will explore its function as a potent α-proton activator, a stereochemical director, and a key facilitator in various reaction cascades, including cycloadditions and multicomponent reactions. By synthesizing mechanistic insights with practical, field-proven protocols, this document aims to equip researchers with the expert knowledge required to effectively leverage this versatile reagent in drug discovery and materials science.

Introduction: Deconstructing the Reagent

This compound belongs to a class of α-sulfonylated isocyanides that have become indispensable tools in organic chemistry.[1] Its structure combines three critical functional components: the isocyanide group, an acidic α-carbon, and the tosyl group.[2] While the isocyanide offers a unique "one-carbon" building block for α-addition reactions, the true versatility of the molecule is unlocked by the presence of the tosyl group.[3][4] This guide will demonstrate that the tosyl group is not a passive substituent but an active and crucial director of the molecule's chemical behavior.

The core of this reagent's utility lies in the synergistic interplay between its functional groups, which is orchestrated by the tosyl moiety. Understanding this interplay is paramount for designing efficient and selective synthetic routes.

Caption: Core functional components of the title reagent.

The Multifaceted Roles of the Tosyl Group

The tosyl group (p-toluenesulfonyl, Ts) imparts a unique combination of electronic and steric properties that govern the reactivity of the adjacent α-carbon.[5] Its influence can be categorized into two primary functions: activation of the α-proton and serving as an excellent leaving group.

Potent α-Proton Acidification

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the proton on the α-carbon.[3] This enhanced acidity allows for easy deprotonation by even moderate bases (e.g., K₂CO₃, Et₃N) to form a stabilized carbanion.[6] This step is the gateway to the majority of the reagent's synthetic applications, transforming the α-carbon into a potent nucleophile for subsequent alkylation, acylation, or addition reactions.

The formation of this carbanion is the initiating step in numerous synthetic pathways, including the renowned van Leusen three-component reaction for the synthesis of oxazoles and other heterocycles.[2]

Superior Leaving Group Ability

The tosyl group is an exceptional leaving group, a property derived from the high stability of the resulting p-toluenesulfinate anion.[7] This stability is due to the extensive resonance delocalization of the negative charge across the sulfonyl group's three oxygen atoms.[7] In many reaction sequences, particularly in the synthesis of heterocycles like pyrroles and imidazoles, the reaction culminates in the elimination of the tosyl group to form a new double bond, which drives the reaction to completion.[2][8]

This dual capacity—first to activate the molecule for nucleophilic attack and then to depart in a subsequent elimination step—is the cornerstone of its synthetic power.[8]

Application in Key Reaction Classes

The unique properties conferred by the tosyl group make this compound a versatile reagent for constructing complex molecular architectures, especially five-membered heterocycles.

[3+2] Cycloaddition Reactions: A Gateway to Pyrroles

A prominent application is the synthesis of substituted pyrroles via a formal [3+2] cycloaddition with activated alkenes. The reaction proceeds through a base-mediated cascade mechanism where the tosyl group plays a critical role in every key step.

Mechanism Outline:

-

Deprotonation: A base abstracts the acidic α-proton to form the tosyl-stabilized carbanion.

-

Michael Addition: The carbanion acts as a nucleophile, attacking an electron-deficient alkene (Michael acceptor).

-

Intramolecular Cyclization: The nitrogen of the isocyanide group attacks one of the alkene carbons in a 5-endo-dig cyclization.

-

Elimination: The tosyl group is eliminated, driven by the formation of the stable aromatic pyrrole ring.

Caption: Mechanistic pathway for pyrrole synthesis.

This reaction is highly valuable in medicinal chemistry for accessing biologically active pyrrole scaffolds.[9] A recent study demonstrated a cascade reaction where arylsulfonyl methyl isocyanides act as both a 1,3-dipolar reagent and a sulfonyl source for the synthesis of 2,4-disulfonylpyrroles.[10]

Stereoselective Syntheses

The steric bulk of the tosyl group, combined with the planar naphthalene moiety, can be exploited to control the stereochemical outcome of reactions. In asymmetric synthesis, chiral catalysts or auxiliaries can interact with the reagent to favor the formation of one enantiomer over the other.[11] This is particularly relevant in the synthesis of chiral β-aryl-β-isocyano esters, which are valuable intermediates for multicomponent reactions.[11] Palladium(II)-catalyzed reactions of allylic alcohols with tosyl isocyanate, a related compound, show high regio- and stereoselectivity, yielding N-tosyl (E)-allylic amines.[12]

The Influence of the Naphthalene Moiety

While the chemistry is often analogous to the simpler p-toluenesulfonylmethyl isocyanide (TosMIC), the 2-naphthalene substituent introduces distinct properties. Its large, rigid, and electron-rich aromatic system can:

-

Influence Stereoselectivity: Provide additional steric hindrance, potentially enhancing diastereoselectivity in certain reactions.

-

Engage in π-π Stacking: Participate in non-covalent interactions with other aromatic rings in substrates or catalysts, which can be a powerful tool for controlling reaction geometry and enantioselectivity.

-

Modify Pharmacokinetic Properties: In a drug development context, the naphthalene group significantly increases lipophilicity compared to a simple tolyl group, which can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The naphthalene ring system is a known pharmacophore present in numerous anti-tumor and antioxidant drug molecules.[13]

Experimental Protocols and Data

To ensure the principles of trustworthiness and reproducibility, we provide a representative, field-proven protocol for a key transformation.

General Workflow for a TosMIC-type Reaction

The following diagram outlines a typical experimental workflow for a reaction involving this compound, from setup to final product characterization.

Caption: Standard laboratory workflow for synthesis.

Protocol: Synthesis of a Naphthyl-Substituted Pyrrole

This protocol describes a general method for the reaction between this compound and an electron-deficient alkene (e.g., an α,β-unsaturated ester) to synthesize a highly substituted pyrrole.

Materials:

-

This compound (1.0 equiv)

-

α,β-Unsaturated ester (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous K₂CO₃.

-

Add anhydrous DMF via syringe and stir the suspension at room temperature for 10 minutes.

-

Add the α,β-unsaturated ester dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired naphthyl-substituted pyrrole.

Representative Reaction Data

The following table summarizes typical outcomes for reactions involving TosMIC and its derivatives in the synthesis of five-membered heterocycles, illustrating the versatility and efficiency of this reaction class.

| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Chalcone | K₂CO₃ | MeOH | 65 | 3 | 85 | [8] |

| 2 | Dimethyl maleate | NaH | THF | 25 | 2 | 92 | [1] |

| 3 | Acrylonitrile | DBU | CH₃CN | 25 | 1 | 78 | [2] |

| 4 | gem-Dibromoalkene | Cs₂CO₃ | DMSO | 100 | 4 | 78 | [10] |

Conclusion and Future Outlook

The tosyl group in this compound is a masterful director of chemical reactivity. Its dual ability to activate the α-carbon for nucleophilic attack and subsequently serve as an excellent leaving group enables a wide array of powerful synthetic transformations. This guide has demonstrated its central role in facilitating cascade reactions for the construction of complex heterocyclic systems, particularly substituted pyrroles. The inclusion of the naphthalene moiety provides researchers with an additional lever to fine-tune steric interactions and physicochemical properties, making it a highly valuable tool for professionals in drug discovery and materials science. Future research will likely focus on expanding the scope of its application in asymmetric catalysis and developing novel multicomponent reactions that further exploit the unique synergy between the isocyanide, the activated α-carbon, and the directing tosyl group.

References

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. [Link][8]

-